molecular formula C21H28O2 B108162 16-Dehydroprogesterone CAS No. 1096-38-4

16-Dehydroprogesterone

Cat. No.: B108162
CAS No.: 1096-38-4
M. Wt: 312.4 g/mol
InChI Key: VRRHHTISESGZFN-RKFFNLMFSA-N
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Description

16-Dehydroprogesterone: is a steroid hormone that belongs to the class of progestogens. It is structurally similar to progesterone but has a double bond between the 16th and 17th carbon atoms.

Scientific Research Applications

Chemistry: 16-Dehydroprogesterone is used as a precursor in the synthesis of other steroid hormones and pharmaceutical compounds. Its unique structure allows for the creation of various derivatives with potential therapeutic applications .

Biology: In biological research, this compound is studied for its role in hormone regulation and its effects on cellular processes. It is also used in the study of steroid metabolism and enzyme interactions .

Medicine: Medically, this compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain hormonal disorders. Its ability to interact with progesterone receptors makes it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of steroid-based drugs and as an intermediate in the synthesis of various chemical compounds .

Safety and Hazards

16-Dehydroprogesterone is toxic and can cause harm if swallowed, inhaled, or comes into contact with skin and eyes . It is also suspected of causing cancer and may damage fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

16-Dehydroprogesterone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Eubacterium sp. strain 144, when grown with this compound, catalyzes the reduction of this steroid to 17-isoprogesterone . The nature of these interactions involves enzymatic transformations, which are critical for the biological activity of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound can stimulate certain reductases in Eubacterium sp. strain 144, influencing the cellular metabolism of this microorganism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound can be transformed by Mucor piriformis, indicating that it can interact with the enzymes of this organism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been found that the transformation of this compound by Eubacterium sp. strain 144 is initiated by hydroxylation at the 14α-position, followed by hydroxylation at the 7α-position .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors. For instance, it has been found that this compound can be transformed by Mucor piriformis, indicating that it is involved in the metabolic pathways of this organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the dehydrogenation of progesterone. One common method includes the use of cuprous bromide-dimethyl sulfide complex in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is cooled to -78°C, and chlorotrimethylsilane is added dropwise, followed by the addition of methylmagnesium bromide .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms. These processes are favored due to their chemo-, regio-, and stereoselectivity, which are essential for producing steroid hormones with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo-steroids.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxyprogesterones, oxo-steroids, and halogenated derivatives .

Comparison with Similar Compounds

Uniqueness: 16-Dehydroprogesterone is unique due to its specific double bond, which imparts different chemical reactivity and biological activity compared to other progestogens. This structural feature allows for the synthesis of unique derivatives and contributes to its distinct pharmacological profile .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHTISESGZFN-RKFFNLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862535
Record name Pregna-4,16-diene-3,20-dione
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1096-38-4
Record name Pregna-4,16-diene-3,20-dione
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Record name 16-Dehydroprogesterone
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Record name 16-Dehydroprogesterone
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Record name 16-Dehydroprogesterone
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Record name 16-DEHYDROPROGESTERONE
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Record name 16-Dehydroprogesterone
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URL http://www.hmdb.ca/metabolites/HMDB0000995
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 187 °C
Record name 16-Dehydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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